2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
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Overview
Description
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features an imidazole ring substituted with a methyl group and an acetohydrazide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Methyl Group: The methyl group can be introduced by reacting the imidazole derivative with methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety can be introduced by reacting the methyl-substituted imidazole with ethyl bromoacetate and hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:
Batch Reactors: Using batch reactors for the cyclization and methylation steps.
Continuous Flow Reactors: Employing continuous flow reactors for the acetohydrazide formation to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its imidazole moiety.
Industrial Applications: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the acetohydrazide moiety can form hydrogen bonds with receptor sites, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)acetohydrazide: Lacks the methyl group, resulting in different biological activity.
2-(2-ethyl-1H-imidazol-1-yl)acetohydrazide: Contains an ethyl group instead of a methyl group, affecting its chemical reactivity and biological properties.
Uniqueness
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5-8-2-3-10(5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATIQKICGGXJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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